[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate
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Overview
Description
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group on the benzoic acid moiety and a piperidine-1-carbothioyl group attached to the phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate typically involves the esterification of 4-methoxy-benzoic acid with a phenol derivative containing the piperidine-1-carbothioyl group. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine-1-carbothioyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-Methoxy-benzoic acid.
Reduction: 4-Methoxy-benzyl alcohol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine-1-carbothioyl group could play a role in binding to these targets, while the methoxy group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-benzoic acid phenyl ester: Lacks the piperidine-1-carbothioyl group.
Benzoic acid 3-(piperidine-1-carbothioyl)-phenyl ester: Lacks the methoxy group.
4-Methoxy-benzoic acid 3-(morpholine-1-carbothioyl)-phenyl ester: Contains a morpholine group instead of piperidine.
Uniqueness
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is unique due to the combination of the methoxy group and the piperidine-1-carbothioyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21NO3S |
---|---|
Molecular Weight |
355.5g/mol |
IUPAC Name |
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C20H21NO3S/c1-23-17-10-8-15(9-11-17)20(22)24-18-7-5-6-16(14-18)19(25)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3 |
InChI Key |
YFYVPMTXJCORGT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=S)N3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=S)N3CCCCC3 |
Origin of Product |
United States |
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